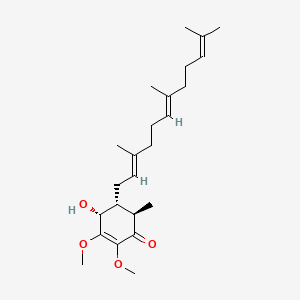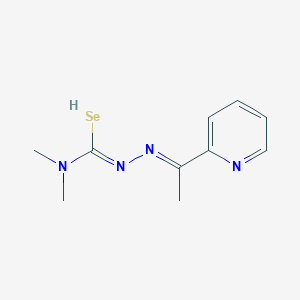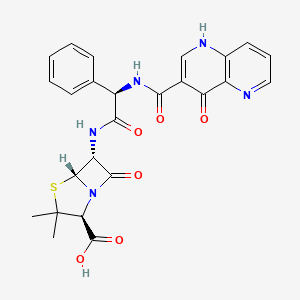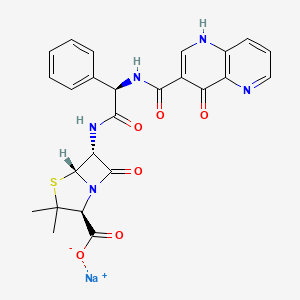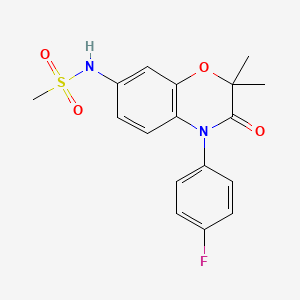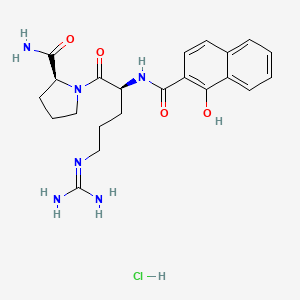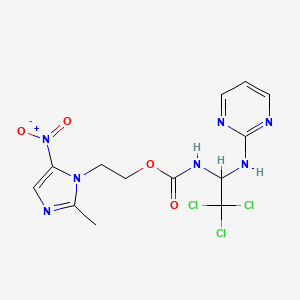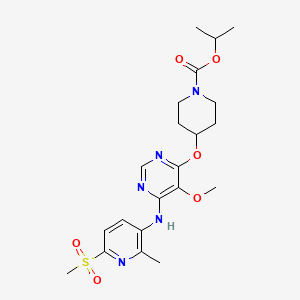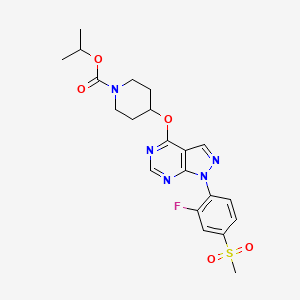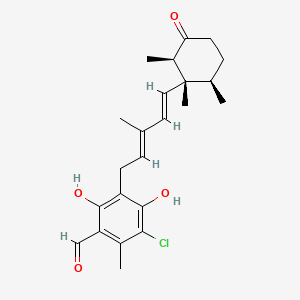
Ascochlorin
Overview
Description
Ascochlorin is a prenyl-phenol compound derived from the fermentation of the fungus Verticillium hemipterigenum. It is known for its diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties . This compound has garnered significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Ascochlorin (ASC) is an isoprenoid antibiotic that primarily targets the mitochondrial cytochrome bc1 complex and the signal transducer and activator of transcription 3 (STAT3) . The cytochrome bc1 complex plays a crucial role in the electron transport chain of mitochondria, which is essential for ATP production . STAT3 is a transcription factor that plays a pivotal role in proliferation and survival of hepatocellular carcinoma (HCC) .
Mode of Action
This compound interacts with its targets in a unique way. It inhibits the electron transport via CoQ in a fashion comparable to antimycin A and stigmatellin, indicating that this antibiotic acted on the cytochrome bc1 complex . It also substantially inhibits both constitutive and IL-6/EGF inducible STAT3 activation as well as reduces its DNA binding ability .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits the oxidative phosphorylation by hindering ubiquinone-dependent electron transport in isolated mitochondria . It also inhibits the STAT3 signaling cascade in various HCC cell lines .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
This compound has substantial antineoplastic effects in a variety of tumor cell lines and mouse models . It inhibits growth and invasion of hepatocellular carcinoma by targeting STAT3 signaling cascade through the induction of PIAS3 . It also increases the expression of endogenous p53 by increasing protein stability in the human osteosarcoma cells and human colon cancer cells .
Action Environment
It’s worth noting that this compound is produced by various filamentous fungi, including acremonium egyptiacum
Biochemical Analysis
Biochemical Properties
Ascochlorin plays a significant role in biochemical reactions, particularly by interacting with various enzymes and proteins. It inhibits the Qi and Qo quinone binding sites of the mitochondrial cytochrome bc1 complex, which is crucial for cellular respiration . Additionally, this compound activates the tumor suppressor protein p53, likely due to its inhibitory effect on mitochondrial respiration . It also suppresses the nuclear transcription factor activator protein-1, leading to the inhibition of matrix metalloproteinase-9 (MMP-9), which is involved in processes such as renal development, macrophage differentiation, and tumor invasion .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It induces apoptosis in lymphocyte cell lines and suppresses killer T-cell activity, which is significant for its potential use as an immunosuppressant . In hepatocellular carcinoma cells, this compound enhances the sensitivity to doxorubicin, a chemotherapeutic agent, and reverses the epithelial-to-mesenchymal transition, a process associated with cancer progression and metastasis . Furthermore, this compound inhibits the growth and invasion of Candida albicans by targeting the cytochrome bc1 complex .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It inhibits MMP-9 expression by suppressing activator protein-1-mediated gene expression through the ERK1/2 signaling pathway . This compound also enhances the sensitivity of hepatocellular carcinoma cells to doxorubicin by inhibiting the binding of STAT3 to the Snail promoter, thereby reversing the epithelial-to-mesenchymal transition . Additionally, this compound increases the expression of protein inhibitor of activated STAT3 (PIAS3), which binds to the DNA binding domain of STAT3 and down-regulates its activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable when stored at -20°C and remains effective for at least two years under these conditions . In in vitro studies, this compound has shown significant inhibitory effects on the multiplication of Newcastle disease virus in cultured cells . Long-term studies have indicated that this compound maintains its antiviral and antitumor activities over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In genetically obese diabetic mice, this compound derivatives have been shown to dose-dependently ameliorate symptoms such as polydipsia, polyuria, and glycosuria . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is biosynthesized through the farnesylation of orsellinic acid, with ilicicolin A epoxide serving as a common precursor . The biosynthesis involves membrane-bound terpene cyclases and P450 monooxygenases, which facilitate the conversion of precursors into this compound . These pathways are crucial for the production of this compound and its derivatives, which exhibit diverse physiological activities .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . In hepatocellular carcinoma cells, this compound targets the STAT3 signaling cascade, leading to its distribution within the cytoplasm and nucleus . This targeted distribution is essential for its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the mitochondria, where it inhibits the cytochrome bc1 complex . Additionally, it can be found in the nucleus, where it interacts with transcription factors such as STAT3 and activator protein-1 . The localization of this compound to specific compartments is facilitated by targeting signals and post-translational modifications that direct it to these organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ascochlorin involves several steps, starting from simple precursors. One common synthetic route includes the prenylation of a phenolic compound followed by cyclization and chlorination steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the fermentation of Verticillium hemipterigenum. The fungus is cultured in a nutrient-rich medium, and the compound is extracted from the fermentation broth using organic solvents. The crude extract is then purified using chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ascochlorin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound leads to the formation of hydroquinone derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation is typically carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as halogenated and alkylated this compound analogs .
Scientific Research Applications
Chemistry
In chemistry, ascochlorin is used as a precursor for the synthesis of various bioactive compounds. Its unique structure allows for the development of novel derivatives with enhanced biological activities .
Biology
This compound has been studied extensively for its biological activities. It exhibits potent anti-tumor effects by inhibiting the STAT3 signaling pathway and inducing apoptosis in cancer cells . Additionally, it has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines .
Medicine
In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammatory disorders, and microbial infections . Its ability to inhibit key enzymes and signaling pathways makes it a promising candidate for drug development.
Industry
This compound is used in the pharmaceutical industry for the development of new drugs. Its diverse biological activities and relatively simple synthesis make it an attractive compound for industrial applications .
Comparison with Similar Compounds
Similar Compounds
Ilicicolin D: Another prenyl-phenol compound with similar biological activities.
Ascofuranone: A related compound with anti-tumor and anti-inflammatory properties.
Ascofuranol: A derivative of ascochlorin with enhanced biological activities.
Uniqueness
This compound is unique due to its broad spectrum of biological activities and its ability to target multiple pathways. Its relatively simple synthesis and high yield from fermentation make it an attractive compound for research and industrial applications .
Properties
IUPAC Name |
5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]penta-2,4-dienyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClO4/c1-13(10-11-23(5)14(2)7-9-19(26)16(23)4)6-8-17-21(27)18(12-25)15(3)20(24)22(17)28/h6,10-12,14,16,27-28H,7-9H2,1-5H3/b11-10+,13-6+/t14-,16+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETVRSKZJJWOPA-FLDGXQSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601102655 | |
| Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26166-39-2 | |
| Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26166-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ascochlorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026166392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASCOCHLORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ8F05ODV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


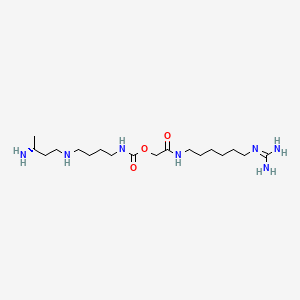
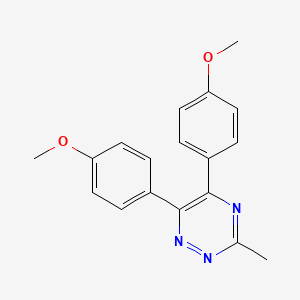
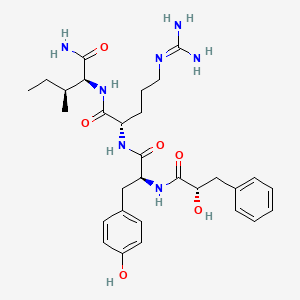
![4-amino-N-[5-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1665119.png)

